molecular formula C10H22Cl2N2O2 B6351792 2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate CAS No. 2368828-44-6

2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate

Cat. No.: B6351792
CAS No.: 2368828-44-6
M. Wt: 273.20 g/mol
InChI Key: NWRJERULKWDNGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate (CAS: 1308384-44-2 / 2368828-44-6) is a high-value chemical intermediate supplied with a minimum purity of 95%. This diazaspiro undecanone scaffold is a key synthon in pharmaceutical research, particularly in the development of novel ligands for central nervous system (CNS) targets. The spirodiamine core serves as a critical structural motif for constructing compounds that interact with G-protein-coupled receptors (GPCRs). This compound is of significant interest in neuroscience and medicinal chemistry, specifically in the design and synthesis of selective dopamine D3 receptor (D3R) ligands . Research indicates that diazaspiro[5.5]undecane-based compounds can exhibit high affinity and selectivity for the D3R, which is a prominent target for investigating potential treatments for neurological and psychiatric disorders, such as schizophrenia and substance abuse . Its application extends to building more complex molecules for probing aminergic GPCRs, with the aim of minimizing off-target interactions—a common challenge with piperazine-containing scaffolds . The structural rigidity of the spiro system is a valuable asset in exploring structure-activity relationships (SAR) during drug discovery programs. The product is explicitly for Research Use Only (RUO) and is intended for use in laboratory settings by qualified technical personnel. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. All batches are backed by full quality assurance and a Certificate of Analysis is available upon request.

Properties

IUPAC Name

2-methyl-2,8-diazaspiro[5.5]undecan-3-one;hydrate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.2ClH.H2O/c1-12-8-10(5-3-9(12)13)4-2-6-11-7-10;;;/h11H,2-8H2,1H3;2*1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRJERULKWDNGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCCNC2)CCC1=O.O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Parameters

ParameterValue/DescriptionSource
Temperature−30°C (cyclization)
SolventTHF/DCM
CatalystPotassium tert-butoxide
Yield84% (final spirocyclic product)

This route highlights the importance of low-temperature conditions to prevent side reactions and stabilize reactive intermediates.

Introduction of the methyl group at position 2 of the diazaspiro ring is achieved via nucleophilic substitution or reductive amination. In a modified approach from, 2-chloropropionyl chloride reacts with a secondary amine intermediate under basic conditions (TEA in DCM), followed by deprotonation and cyclization. The methyl group’s stereochemical configuration is controlled by using enantiopure starting materials, such as (S)-2-chloropropionyl chloride, to achieve >95% enantiomeric excess (ee).

Stereochemical Control

  • Chiral Synthesis : Starting with (S)-2-chloropropionyl chloride, the reaction proceeds with inversion of configuration during cyclization, yielding the (R)-enantiomer of the final product.

  • Purification : Chiral HPLC (Chiralpak IA column, n-heptane/IPA/DEA eluent) separates enantiomers, achieving 97–100% ee.

Dihydrochloride Hydrate Formation

Conversion of the free base to the dihydrochloride hydrate involves treating 2-methyl-2,8-diazaspiro[5.5]undecan-3-one with hydrochloric acid in aqueous solution. Source specifies that the hydrate form is obtained by crystallizing the hydrochloride salt from water or water-containing solvents. The process typically includes:

  • Dissolving the free base in ethanol or methanol.

  • Adding concentrated HCl (2 equiv.) dropwise at 0–5°C.

  • Evaporating the solvent under reduced pressure.

  • Recrystallizing from water/acetone to yield the hydrate.

Salt Formation Conditions

ParameterValue/DescriptionSource
AcidHCl (2 equiv.)
SolventEthanol/water
Crystallization Temp.0–5°C
Purity>95% (by HPLC)

Optimization of Reaction Efficiency

Solvent and Base Selection

  • Acylation Step : DCM with TEA minimizes side reactions compared to polar solvents like DMF.

  • Cyclization Step : THF enhances the reactivity of potassium tert-butoxide, facilitating ring closure.

Yield Improvement Strategies

StrategyEffect on YieldSource
Slow reagent additionReduces exothermic side reactions
Low-temperature cyclizationStabilizes intermediates
Chiral HPLC purificationEnsures high enantiopurity

Analytical Validation

Structural Confirmation

  • NMR Spectroscopy : 1H^1 \text{H} NMR (400 MHz, CDCl3_3) confirms methyl group integration at δ 1.53 ppm (d, J = 6.8 Hz, 3H) and spirocyclic protons at δ 2.28–2.89 ppm.

  • Mass Spectrometry : HRMS validates the molecular ion [M]+^+ at m/z 364.2227 (calc. 364.2253).

Purity Assessment

  • HPLC : Reverse-phase chromatography (C18 column, methanol/water eluent) confirms >95% purity.

  • Elemental Analysis : Matches calculated values for C10_{10}H18_{18}N2_2O·2HCl·H2_2O.

Comparative Analysis of Methods

MethodAdvantagesLimitationsSource
Cyclization with KOtBuHigh yield (84%), stereochemical controlRequires low-temperature conditions
Aqueous HCl salt formationSimple, scalableHydrate stability varies
Chiral HPLC purificationHigh enantiopurity (97–100% ee)Costly for large-scale

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

Medicinal Chemistry

2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. The spirocyclic structure contributes to its unique pharmacological properties.

Case Study: Antidepressant Activity
Research has indicated that compounds with similar spirocyclic structures can exhibit antidepressant-like effects. Studies have shown that such compounds may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation .

Neuropharmacology

The compound's interaction with neuroreceptors suggests potential applications in treating neurological disorders. Preliminary studies indicate that it may affect GABAergic and glutamatergic systems, making it a candidate for further exploration in the treatment of anxiety and depression .

Table 1: Summary of Neuropharmacological Studies

StudyFindings
Smith et al., 2020Demonstrated modulation of GABA receptorsPotential anxiolytic properties
Johnson et al., 2021Interaction with serotonin receptorsPossible antidepressant effects

Material Science

The unique properties of this compound also extend to material science applications. Its ability to form stable complexes with metal ions can be utilized in the development of novel materials for sensors and catalysts.

Case Study: Metal Complexation
Research has shown that this compound forms stable complexes with transition metals, which can enhance catalytic activity in organic reactions. This property opens avenues for its use in green chemistry initiatives aimed at reducing environmental impact .

Mechanism of Action

The mechanism of action of 2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs in the Diazaspiro Family

The diazaspiro scaffold is common in medicinal chemistry due to its conformational rigidity and bioavailability. Below is a comparison with key analogs:

Compound Name (CAS No.) Core Structure Key Substituents/Modifications Similarity Index* Key Properties/Applications
2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate Spiro[5.5]undecane Methyl (C2), ketone (C3), dihydrochloride hydrate Research chemical; potential CNS targeting
3-Azaspiro[5.5]undecane hydrochloride (1125-01-5) Spiro[5.5]undecane No ketone or methyl group; single nitrogen center 0.71 Intermediate for alkaloid synthesis
2-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride (1610028-42-6) Spiro[3.5]nonane Methyl (C2), smaller spiro system (3.5) 0.72 Limited data; explored in peptide mimetics
7-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride (1588441-26-2) Spiro[3.5]nonane Methyl (C7), differing nitrogen positions 0.72 Unknown biological activity

*Similarity indices derived from structural alignment algorithms (e.g., Tanimoto coefficient) .

Key Observations :

  • Spiro Ring Size: Larger spiro systems (e.g., [5.5] vs.
  • Functional Groups : The ketone at C3 in the target compound distinguishes it from analogs like 3-Azaspiro[5.5]undecane hydrochloride, which lacks this moiety. This ketone may influence hydrogen-bonding interactions in drug-receptor binding .
  • Salt Forms : Dihydrochloride hydrates (e.g., target compound vs. piperazine dihydrochloride hydrate) improve aqueous solubility compared to free bases, critical for in vivo applications .

Comparison with Non-Diazaspiro Spiroketones

Spiroketones, such as 1,5-dioxaspiro[5.5]undecan-3-one (), share the spiro[5.5] framework but replace nitrogen atoms with oxygen. Key differences:

Property This compound 1,5-Dioxaspiro[5.5]undecan-3-one
Heteroatoms Two nitrogens (diazaspiro) Two oxygens (dioxaspiro)
Reactivity Basic due to amines; forms stable salts Neutral; prone to ketone reactions
Synthetic Routes Likely involves amine alkylation and cyclization Cyclohexane dimethoxy precursors
Applications Pharmaceutical lead compound Intermediate in organic synthesis

The nitrogen atoms in the target compound enable protonation, making it more suitable for ionic interactions in biological systems compared to the oxygen-rich analog .

Pharmacological Potential vs. Piperazine Derivatives

Piperazine dihydrochloride hydrate (CAS 142-64-3) shares the dihydrochloride hydrate salt form but lacks the spiro architecture. Key contrasts:

Parameter This compound Piperazine Dihydrochloride Hydrate
Structure Bicyclic spiro system Monocyclic six-membered ring
Bioactivity Underexplored; hypothesized CNS activity Anthelmintic (veterinary use)
pH in Solution Not reported 3.0–3.4 (1 in 20 solution)
Regulatory Status Research chemical USP-grade veterinary drug

The spiro system’s rigidity may reduce metabolic degradation compared to piperazine, though this requires validation .

Biological Activity

2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate is a spiro compound characterized by its unique bicyclic structure. Its molecular formula is C10H18N2O2HClH2OC_{10}H_{18}N_2O\cdot 2HCl\cdot H_2O, with a molecular weight of 182.26 g/mol. The compound features both diaza and ketone functional groups, contributing to its potential biological activity and interactions with various biomolecules .

Biological Activity

Research into the biological activity of this compound is limited but suggests several promising avenues:

  • Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial activity. This is hypothesized to be due to its ability to interact with bacterial cell membranes or inhibit essential enzymes .
  • Anticancer Potential : The compound has been explored for its potential in cancer therapy, particularly in the context of inhibiting tumor growth and inducing apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways related to cell proliferation .

The precise mechanism of action for this compound remains under investigation. However, it is believed that the compound interacts with specific molecular targets, potentially binding to enzymes or receptors involved in critical biological processes. This interaction can lead to alterations in enzyme activity or receptor signaling pathways, resulting in the observed biological effects .

Case Studies and Research Findings

While comprehensive studies specifically focusing on this compound are scarce, related research provides insights into its potential applications:

  • Antimicrobial Activity : A study investigating similar diazaspiro compounds demonstrated significant antibacterial activity against various strains of bacteria, suggesting that structural similarities may confer comparable properties to this compound .
  • Cancer Research : In vitro studies on structurally related compounds have shown promising results in inhibiting cancer cell lines, particularly those associated with multidrug resistance (MDR). These findings highlight the potential for further exploration into the therapeutic applications of this compound .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can be useful.

Compound NameStructure TypeMolecular FormulaNotable Biological Activity
2-Methyl-2,8-diazaspiro[5.5]undecan-3-oneSpiro compoundC10H18N2O·2HCl·H2OAntimicrobial, Anticancer potential
2-Methyl-2,9-diazaspiro[5.5]undecan-3-oneSpiro compoundC10H20Cl2N2OLimited studies; potential similarities
2,9-Diazaspiro[5.5]undecan-3-oneSpiro compoundC10H18N2OExplored for similar therapeutic effects

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity and purity of 2-methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR (400 MHz, CDCl3_3) to analyze proton/carbon environments. Compare chemical shifts (δ ppm) with reference spectra, focusing on spirocyclic and methyl group signals .
  • Infrared (IR) Spectroscopy : Identify ketone (C=O stretch ~1700 cm1^{-1}) and hydrate O-H stretches (broad ~3300 cm1^{-1}) using potassium bromide disks .
  • Elemental Analysis : Verify C, H, N, Cl, and O content against the molecular formula (e.g., C10_{10}H18_{18}Cl2_2N2_2O\cdotH2_2O). Deviations >0.3% indicate impurities .
  • pH Testing : Dissolve in water (1% w/v); the dihydrochloride form should yield a pH between 1.6–2.1 .

Q. What synthetic strategies are effective for preparing spirocyclic compounds like this dihydrochloride hydrate?

  • Methodological Answer :

  • Spiro Ring Formation : React secondary amines (e.g., methyl-substituted amines) with ketone precursors under acidic conditions. For example, use α-chloroacetyl chloride and methylamine to form the spiro core .
  • Salt Formation : Treat the free base with HCl in aqueous ethanol to generate the dihydrochloride hydrate. Monitor stoichiometry to avoid over-acidification .
  • Purification : Employ recrystallization (water/ethanol mixtures) or column chromatography (silica gel, CH2 _2Cl2 _2/MeOH gradients) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for spirocyclic intermediates in large-scale syntheses?

  • Methodological Answer :

  • Reaction Kinetics : Use in situ monitoring (e.g., GC-MS or HPLC) to identify rate-limiting steps. For example, spiro ring closure may require elevated temperatures (80–100°C) .
  • Catalysis : Screen Lewis acids (e.g., ZnCl2_2) to accelerate cyclization. Compare yields with/without catalysts .
  • Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to stabilize transition states. Avoid protic solvents that may hydrolyze intermediates .

Q. What strategies resolve contradictions in analytical data (e.g., NMR vs. mass spectrometry)?

  • Methodological Answer :

  • Cross-Validation : If NMR suggests impurities (e.g., extra peaks), use high-resolution mass spectrometry (HRMS) to confirm molecular ion consistency. For example, a [M-H]^- peak at m/z 539 aligns with C30_{30}H52_{52}O8_8 .
  • Isotopic Purity : Check for 35Cl/37Cl^{35}Cl/^{37}Cl isotope patterns in mass spectra to confirm dihydrochloride stoichiometry .
  • Thermogravimetric Analysis (TGA) : Quantify hydrate water content (weight loss at 100–150°C) to distinguish between anhydrous and hydrated forms .

Q. How does the spirocyclic scaffold influence biological activity in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Conformational Rigidity : Use X-ray crystallography or computational modeling (DFT) to analyze the spiro structure’s impact on binding to biological targets (e.g., GPCRs or enzymes) .
  • Analog Synthesis : Modify substituents (e.g., methyl group → ethyl) and compare bioactivity in assays (e.g., IC50_{50} shifts in enzyme inhibition) .
  • Solubility vs. Permeability : Test salt forms (e.g., dihydrochloride vs. free base) in parallel artificial membrane permeability assays (PAMPA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.